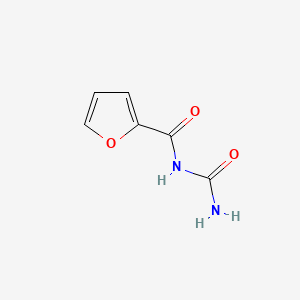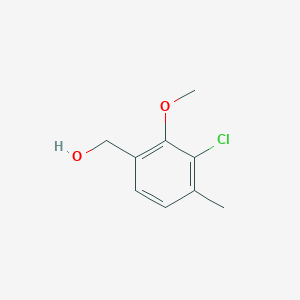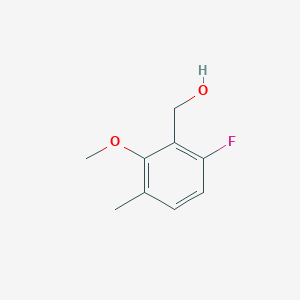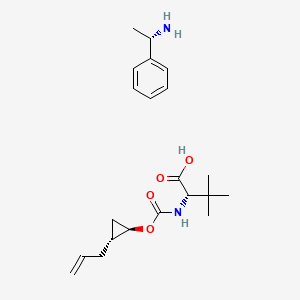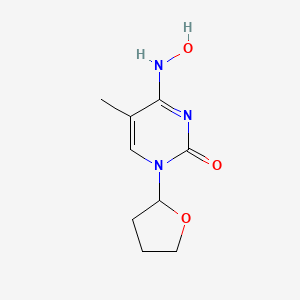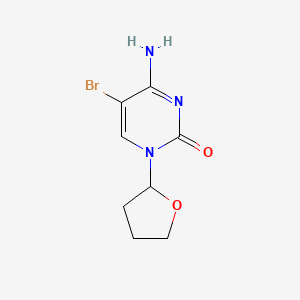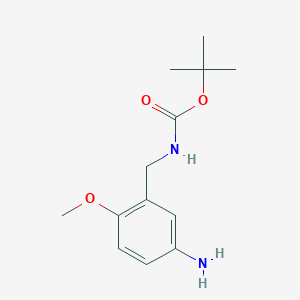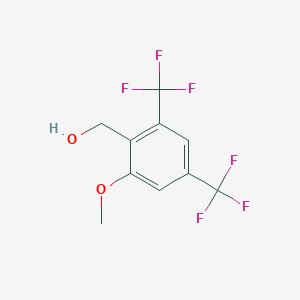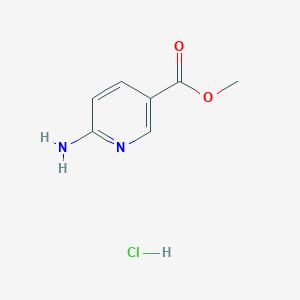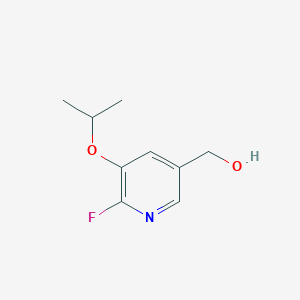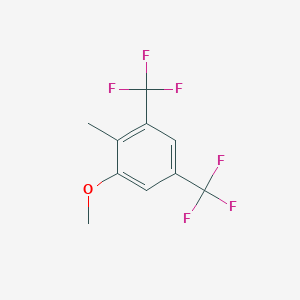
1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene is a chemical compound with the CAS Number: 180134-13-8 . It has a molecular weight of 258.16 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F6O/c1-5-7(10(14,15)16)3-6(9(11,12)13)4-8(5)17-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 175.5±40.0 °C at 760 mmHg . The vapor pressure is 1.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.5±3.0 kJ/mol . The flash point is 66.2±23.2 °C . The index of refraction is 1.400 .Scientific Research Applications
Polymerization Initiators and Transfer Agents
Studies on compounds structurally related to 1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene have highlighted their role in cationic polymerization processes. For instance, research on 1,4-Bis(1-methoxy-1-methylethyl)benzene showcases its application as a novel generation of inifers, which are initiator/transfer agents for cationic polymerizations. The activation of these compounds, in contrast to classical initiators, requires an excess of BCl3, indicating complex formation between the ether and BCl3. Such studies suggest the utility of related compounds in developing new polymerization methodologies (Dittmer, Pask, & Nuyken, 1992).
Functionalization and Synthetic Applications
Research on the regioselective metalation and subsequent functionalization of 1,3-Bis(trifluoromethyl)benzene, a compound with a similar trifluoromethyl group arrangement, has been documented. This study demonstrates the potential for selective functionalization, leading to the synthesis of various derivatives such as benzoic acids, benzyl alcohol, and benzaldehydes, showcasing the versatility of these compounds in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).
Catalysis and Cross-Coupling Reactions
The development of palladium complexes for use in Suzuki and Sonogashira cross-coupling reactions has also been explored. A study involving the synthesis of a complex ligand similar in structural motifs to this compound highlights its efficacy in facilitating these crucial reactions in organic chemistry, indicating the potential of such compounds in enhancing catalytic performance (Deschamps, Goff, Ricard, & Floch, 2007).
Safety and Hazards
properties
IUPAC Name |
1-methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5-7(10(14,15)16)3-6(9(11,12)13)4-8(5)17-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONITQGJROZTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



